2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide oxalate
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Overview
Description
2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide oxalate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring, a piperazine ring, and a trifluoromethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide oxalate typically involves multiple steps. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with piperazine.
Introduction of the Trifluoromethylphenyl Group: This step involves the coupling of the piperazine-thiazole intermediate with a trifluoromethylbenzene derivative, typically through a palladium-catalyzed cross-coupling reaction.
Formation of the Acetamide Group: The final step involves the acylation of the piperazine nitrogen with an acetamide derivative.
Oxalate Formation: The compound is then converted to its oxalate salt form by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide oxalate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide oxalate involves its interaction with specific molecular targets. The thiazole and piperazine rings may interact with enzymes or receptors, modulating their activity. The trifluoromethylphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylphenyl)acetamide
- 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-chlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide oxalate is unique due to the presence of the trifluoromethyl group. This group can significantly enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N4OS.C2H2O4/c1-20(2,3)17-14-30-19(26-17)13-28-10-8-27(9-11-28)12-18(29)25-16-6-4-15(5-7-16)21(22,23)24;3-1(4)2(5)6/h4-7,14H,8-13H2,1-3H3,(H,25,29);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKPRYTYBNRKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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